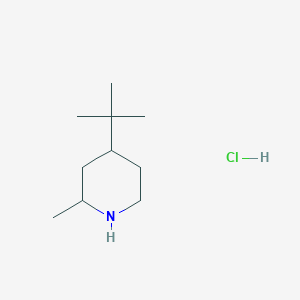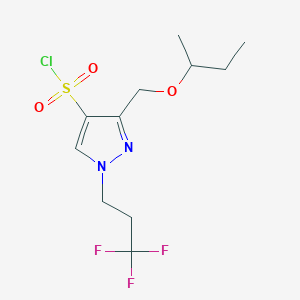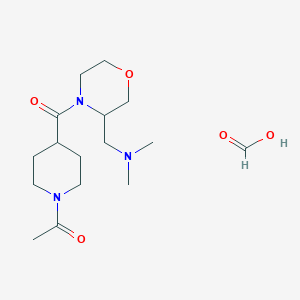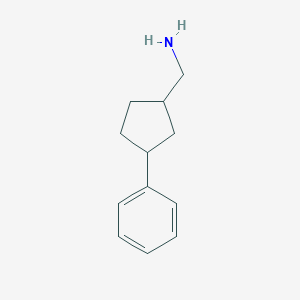![molecular formula C22H18N4O2 B2494559 N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105240-87-6](/img/structure/B2494559.png)
N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds like N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide involves complex reactions that lead to the formation of the desired product with high specificity and yield. For example, Shibuya et al. (2018) describe the synthesis of a closely related compound where modifications in the molecular structure led to significant improvements in aqueous solubility and oral absorption, highlighting the critical role of molecular design in the synthesis of such compounds (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds like this compound is crucial in determining their pharmacological activity. Chen et al. (2021) performed detailed structural analyses using NMR, FT-IR, and X-ray diffraction studies to confirm the structure of a similar compound. These analyses are fundamental in understanding the compound's interaction with biological targets (Chen et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their structure. For instance, Pailloux et al. (2007) explored the oxidation reactivity channels for similar compounds, revealing insights into the chemical transformations they can undergo under specific conditions. These studies are vital for understanding the stability and reactivity of the compounds (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are essential for their formulation and application. While specific studies on this compound were not found, research on similar compounds provides valuable insights. For example, the study by Shibuya et al. (2018) on a related compound's solubility emphasizes the importance of these properties in drug design and development.
Chemical Properties Analysis
The chemical properties, including reactivity, pKa, and binding affinity to biological targets, are critical for the compound's biological activity. Studies like those conducted by Duran and Canbaz (2013) on the acidity constants of similar compounds using UV spectroscopic studies provide essential information on the compound's behavior in biological systems (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Structure-Activity Relationships in Drug Design
Studies have shown the significance of various heterocyclic analogues, including those similar to "N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide", in the development of potent inhibitors targeting specific biological pathways. For instance, derivatives have been investigated for their potential in inhibiting phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), highlighting the importance of structural modifications to improve metabolic stability and efficacy (Stec et al., 2011).
Probe Development for Imaging Studies
Compounds with structures similar to "this compound" have been synthesized as potential probes for studying peripheral benzodiazepine receptors using Single Photon Emission Computed Tomography (SPECT). These efforts aim to enhance the understanding of receptor distribution and function in vivo, providing a foundation for the development of diagnostic tools (Katsifis et al., 2000).
Corrosion Inhibition
Research into the application of acetamide derivatives, which are structurally related to "this compound", has extended into the field of corrosion science. These compounds have been evaluated for their effectiveness as corrosion inhibitors, demonstrating the diverse utility of such molecules beyond biological applications (Yıldırım & Çetin, 2008).
ACAT Inhibition for Disease Treatment
The discovery of compounds, including acetamide derivatives, as inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) suggests their potential for treating diseases associated with ACAT overexpression. This research underscores the therapeutic applications of such chemical entities in addressing conditions related to cholesterol metabolism and storage (Shibuya et al., 2018).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies have also explored the photovoltaic efficiency of benzothiazolinone acetamide analogs, demonstrating their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking has been used to assess ligand-protein interactions, providing insights into the biological activity and potential therapeutic applications of these compounds (Mary et al., 2020).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(2-pyridin-3-ylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-15(27)16-8-10-18(11-9-16)24-21(28)14-26-20-7-3-2-6-19(20)25-22(26)17-5-4-12-23-13-17/h2-13H,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCLTOYGTZYBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2494477.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2494478.png)


![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494488.png)
![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]thieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2494490.png)
![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)
![7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494493.png)

![N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2494496.png)